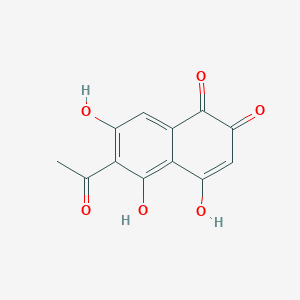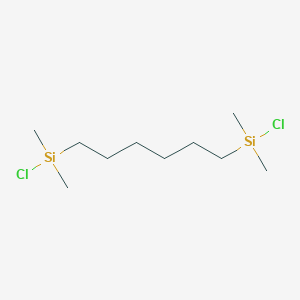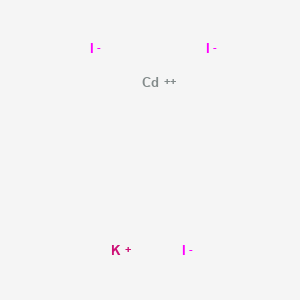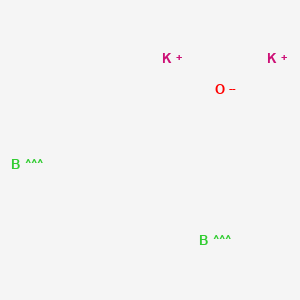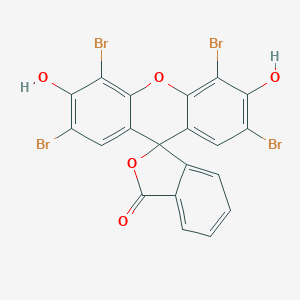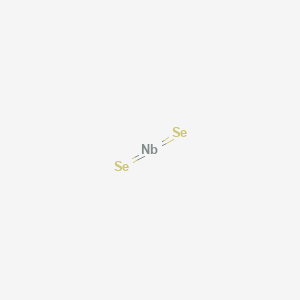
Niobium selenide
Overview
Description
Niobium diselenide (NbSe2) is a layered transition metal dichalcogenide with metallic properties and a large work function . It exists in several forms, including 1H, 2H, 4H, and 3R, where H stands for hexagonal and R for rhombohedral . The Se-Nb-Se layers are bonded together with relatively weak van der Waals forces, and can be exfoliated into 1H monolayers .
Synthesis Analysis
Niobium diselenide crystals and thin films can be grown by chemical vapor deposition (CVD). Niobium oxide, selenium, and NaCl powders are heated to different temperatures in the range 300–800 °C at ambient pressure in a furnace that allows maintaining a temperature gradient along its axis . The metal precursor was varied from the conventional NbCl5 to NbF5 whilst Se, SeO2, and selenourea were used as the selenium precursors .
Molecular Structure Analysis
The Se-Nb-Se layers in Niobium diselenide are bonded together with relatively weak van der Waals forces, and can be exfoliated into 1H monolayers . They can be offset in a variety of ways to make different crystal structures, the most stable being 2H .
Physical And Chemical Properties Analysis
Niobium diselenide is a lubricant, and a superconductor at temperatures below 7.2 K that exhibit a charge density wave (CDW) . NbSe2 crystallizes in several related forms, and can be mechanically exfoliated into monatomic layers, similar to other transition metal dichalcogenide monolayers .
Scientific Research Applications
Dye-Sensitized Solar Cells
Niobium selenide nanostructures such as NbSe2 and Nb2Se9 have been used in dye-sensitized solar cells . The NbSe2 nanoflowers had the highest efficiency of 6.84%, attributed to the nanoflower morphology .
Photovoltaics
2D layered materials such as NbSe2 are becoming increasingly interesting due to their unique properties such as optical, electronic, and tribological properties. These properties have resulted in their use in various applications and technologies including photovoltaics .
Field-Effect Transistors
The unique properties of NbSe2, a layered transition metal chalcogenide material, have resulted in their use in field-effect transistors .
Biosensors
The unique properties of NbSe2 have also led to its use in biosensors .
Lubricants
NbSe2 is also used in lubricants due to its unique tribological properties .
Catalysts in Textile, Paper, and Dyeing Industries
Niobium selenides and tellurides have been synthesized and used as catalysts in the removal of pollutants in textile, paper, and dyeing industries .
Antimicrobial Applications
Niobium selenides and tellurides have shown antimicrobial efficacy. In particular, the telluride system showed superior antibacterial efficacy compared with the selenide system .
Energy Storage Systems
Niobium doped nickel selenide nanoflakes (Nb0.06NiSe) have shown improved capacitance and higher strength, showcasing their potential as electrode materials in energy-saving systems .
Safety And Hazards
Niobium selenide should be handled with care. Wear personal protective equipment/face protection. Do not get in eyes, on skin, or on clothing. Avoid dust formation. Use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance .
Future Directions
The ultrasensitive SERS effect of NbSe2 is demonstrated by optimizing the layer-dependent structure–effect correlation both experimentally and theoretically . This study provides new insight into the molecular sensing research of 2D TMDCs and paves the way for designing ultrasensitive SERS substrates .
properties
IUPAC Name |
bis(selanylidene)niobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb.2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRFFSKFQFGBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Nb]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NbSe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; [Alfa Aesar MSDS] | |
| Record name | Niobium diselenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Niobium selenide | |
CAS RN |
12034-77-4 | |
| Record name | Niobium selenide (NbSe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium selenide (NbSe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium selenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Niobium selenide (NbSe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are some common stoichiometries of niobium selenide compounds?
A1: Research has explored various niobium selenide compounds, including NbSe2, NbSe3, Nb2Se9, and Nb9Se8. [, , , ]
Q2: What is unique about the structure of Nb9Se8 compared to other niobium selenides?
A2: Nb9Se8 exhibits a distorted single-layer structure, indicating a dimensionality-induced reconstruction compared to its bulk counterpart (Nb3Se4). This unique structure arises from tuning the chemical potential during the molecular beam epitaxy (MBE) growth process. []
Q3: How does the stoichiometry of niobium selenide impact its superconducting properties?
A3: Studies on NbSex reveal that the superconducting transition temperature (Tc) is sensitive to composition. For instance, the 4H and 2H(β) phases of NbSex exhibit maximum Tc at stoichiometric compositions, with Tc decreasing as the composition deviates from stoichiometry. Interestingly, the 3R and 2H(a) phases do not exhibit superconductivity down to 1.6K, likely due to defect concentrations. []
Q4: What spectroscopic techniques are useful for characterizing niobium selenides?
A4: Researchers employ various techniques, including X-ray K emission spectroscopy, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) to analyze the electronic structure, vibrational modes, and chemical composition of niobium selenides. [, , ]
Q5: What makes niobium selenide a promising material for rechargeable lithium batteries?
A5: Niobium selenides, particularly NbSe2, can act as inert cathodes in rechargeable lithium batteries. The performance depends on the presence of hexagonal platelets oriented favorably for lithium intercalation. Additionally, fibrous NbSe3 shows promise as an active cathode material. [, , ]
Q6: How does the morphology of NbSe2 impact its performance in dye-sensitized solar cells?
A6: NbSe2 nanoflowers exhibit superior performance compared to other morphologies when employed as counter electrodes in dye-sensitized solar cells. This enhanced performance is attributed to the unique nanoflower structure. []
Q7: Can niobium selenide enhance the electrical conductivity of lubricating greases?
A7: Yes, incorporating NbSe2 into lubricating greases significantly improves their electrical conductivity. A 2 wt% NbSe2 doping can reduce volume resistivity tenfold compared to the base grease. []
Q8: How stable are niobium selenide thin films under atmospheric conditions?
A8: APCVD-grown NbSe2 thin films, especially those deposited at lower temperatures, tend to be selenium-rich and can exhibit some degree of oxidation, as evidenced by the presence of Nb2O5. []
Q9: Can theoretical calculations predict the optical properties of niobium selenide-based heterostructures?
A9: Yes, theoretical studies demonstrate that multilayer NbSe2 combined with titanium carbide (Ti3C2) can produce strong Fano resonance effects, enabling highly sensitive refractive index sensing applications. These calculations provide valuable insights into the potential of NbSe2 as a plasmonic material. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



